
1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl-
Overview
Description
1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method is the use of vitamin B1 as a catalyst, which allows for metal-free and acid/base-free catalysis . The reaction is carried out in ethanol, and the product is obtained in high yields (78-92%) under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- is characterized by its molecular formula and a molecular weight of approximately 284.74 g/mol. The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group, contributing to its unique chemical reactivity and biological activity .
Pharmacological Applications
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- possess antibacterial and antifungal activities. These derivatives have been synthesized and tested for their efficacy against various microbial strains, showcasing their potential as therapeutic agents in treating infections .
2. Antioxidant Properties
The antioxidant capabilities of pyrazoles are noteworthy. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress-related damage. This property is crucial for developing drugs aimed at preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
4. Anticancer Activity
Emerging research highlights the anticancer potential of pyrazole derivatives. Specific studies have focused on the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. This area remains an active field of investigation as researchers seek to develop novel anticancer therapies based on pyrazole scaffolds .
Synthetic Methodologies
The synthesis of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- can be achieved through various methods:
1. Cycloaddition Reactions
Cycloaddition reactions involving nitrile imines have been employed to synthesize novel pyrazole derivatives. These reactions facilitate the formation of the pyrazole ring while introducing various substituents that enhance biological activity .
2. Condensation Reactions
Condensation reactions between hydrazones and carbonyl compounds are commonly used to generate pyrazole derivatives. This method allows for the introduction of diverse functional groups that can modulate the biological properties of the resulting compounds .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study published in the International Journal of Pharmaceutical Sciences Review and Research detailed the synthesis and antimicrobial evaluation of several pyrazole derivatives, including those based on the structure of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl-. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on assessing the antioxidant activity of pyrazole derivatives using various assays such as DPPH radical scavenging and ABTS assays. The findings suggested that certain derivatives showed promising antioxidant activity comparable to standard antioxidants .
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric propertiesCompared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications .
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- has been studied for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H17ClN2 |
Molecular Weight | 332.826 g/mol |
Density | 1.18 g/cm³ |
Boiling Point | 475.1 °C |
Flash Point | 241.1 °C |
LogP | 5.196 |
Synthesis
The synthesis of 1H-Pyrazole derivatives typically involves cyclocondensation reactions. For example, the compound can be synthesized through the reaction of appropriate phenylhydrazines with carbonyl compounds under acidic conditions. The detailed synthesis pathway includes purification steps such as recrystallization and chromatography to obtain high-purity products.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole derivatives were screened against various bacterial strains including E. coli and S. aureus. The results demonstrated that many derivatives showed promising antibacterial activity, with zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been documented. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory diseases .
Anticancer Properties
The anticancer activity of pyrazole derivatives is another area of active research. Molecular docking studies have indicated that these compounds can interact with various cancer-related targets, leading to apoptosis in cancer cells. For example, compounds derived from pyrazole scaffolds have shown efficacy against lung and colon cancer cell lines .
Case Studies
- Antimicrobial Screening : A study synthesized a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the effectiveness of specific pyrazole derivatives in inhibiting bacterial growth, with some compounds achieving higher activity than traditional antibiotics .
- Anti-inflammatory Activity : In another study, the anti-inflammatory effects of a novel pyrazole derivative were assessed using an animal model of arthritis. The compound significantly reduced swelling and pain in treated groups compared to controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-9,15,18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULPLUJSOLALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406198 | |
Record name | 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89144-73-0 | |
Record name | 1H-Pyrazole, 5-(4-chlorophenyl)-4,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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